molecular formula C14H21N5O2 B2361921 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide CAS No. 919840-60-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide

Cat. No. B2361921
CAS RN: 919840-60-1
M. Wt: 291.355
InChI Key: ZARGMRXBNBFCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide” is a compound with the molecular formula C20H19ClN6O3 . It is a pyrazolopyrimidine derivative, which is a class of compounds that have received significant attention due to their structural similarity with purines .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This structure is considered a bioisostere of natural purines .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, pyrazolopyrimidine derivatives are known to undergo various chemical reactions. For instance, they can react with hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to afford the corresponding pyrazolopyrimidin-4-ones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.9 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 3. Its exact mass and monoisotopic mass are 426.1207162 g/mol. Its topological polar surface area is 106 Ų .

Scientific Research Applications

Asymmetric Synthesis of N-Heterocycles

The compound is utilized in the asymmetric synthesis of N-heterocycles, which are crucial frameworks in many natural products and pharmaceuticals. The tert-butyl group in the compound provides steric hindrance, which is beneficial for the stereoselective formation of chiral centers. This application is particularly relevant in the development of medications with specific enantiomeric forms, which can have different therapeutic effects .

Biological Evaluation as Antimicrobial Agents

Research indicates that derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. The presence of the pyrazolo[3,4-d]pyrimidin moiety contributes to the compound’s potential to interact with bacterial enzymes or cell walls, thereby inhibiting the growth of microorganisms .

Drug Discovery and Development

The compound serves as a building block in drug discovery, particularly in the synthesis of novel organic compounds such as amides, sulphonamides, and Mannich bases. These compounds have a wide spectrum of biological activities, including anticancer, antiparasitic, and antidepressive actions, making the compound a valuable asset in medicinal chemistry .

Synthesis of Chiral Intermediates

It is used in the synthesis of chiral intermediates for drugs, such as the lipid-lowering medication rosuvastatin. The tert-butyl group plays a significant role in the stereochemistry of the intermediates, which is crucial for the efficacy and safety of the final pharmaceutical product .

Future Directions

Pyrazolopyrimidine derivatives, including this compound, have shown promise in various therapeutic applications, particularly as anticancer agents . Future research may focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis processes, and investigating their safety profiles.

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-9(2)6-11(20)17-18-8-15-12-10(13(18)21)7-16-19(12)14(3,4)5/h7-9H,6H2,1-5H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGMRXBNBFCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.